1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-
Description
The compound 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)- (CAS: 908264-65-3) is a spirocyclic heterocycle with a molecular formula of C20H28N2O3 and a molecular weight of 344.45 g/mol . Key structural features include:
- A 1,7-diazaspiro[4.4]nonane core, comprising two fused pyrrolidine rings.
- A (5S) stereocenter and a (1S)-1-phenylethyl substituent at position 7, contributing to chiral specificity.
- A tert-butyl ester group at position 1 and a 6-oxo moiety, enhancing stability and modulating solubility .
Its SMILES representation is C[C@@H](C1=CC=CC=C1)N2CC[C@@]3(CCCN3C(=O)OC(C)(C)C)C2=O, and the InChIKey is KYRRSVXWTJYURJ-YWZLYKJASA-N .
Properties
Molecular Formula |
C20H28N2O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl (5S)-6-oxo-7-[(1S)-1-phenylethyl]-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C20H28N2O3/c1-15(16-9-6-5-7-10-16)21-14-12-20(17(21)23)11-8-13-22(20)18(24)25-19(2,3)4/h5-7,9-10,15H,8,11-14H2,1-4H3/t15-,20-/m0/s1 |
InChI Key |
KYRRSVXWTJYURJ-YWZLYKJASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC[C@]3(C2=O)CCCN3C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC3(C2=O)CCCN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1S)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5S)- typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting a suitable ketone with a diamine under acidic conditions. This reaction forms the spiro linkage and creates the nonane ring structure.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a nucleophilic substitution reaction. This involves reacting the spirocyclic intermediate with a carboxylic acid derivative, such as an ester or an acid chloride.
Esterification: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol to form the 1,1-dimethylethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production, where the reactions are carried out in a controlled environment.
Continuous Flow Reactors: Used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1S)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group or the spirocyclic nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acid chlorides or esters in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Structural Representation
The following table summarizes the key structural elements:
| Feature | Description |
|---|---|
| Spirocyclic Framework | Nonane ring fused with diazaspiro |
| Functional Groups | Carboxylic acid, oxo group, ester |
Chemistry
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid derivatives serve as building blocks in organic synthesis. They are utilized in:
- Synthesis of Complex Molecules : The compound's unique structure allows it to be a versatile reagent in various chemical reactions.
- Catalysis : It can act as a catalyst in organic transformations due to its reactive functional groups.
Biology
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains.
- Antitumor Activity : Certain derivatives have demonstrated significant inhibitory effects on cancer cell lines, particularly those with KRAS mutations.
Medicine
The compound is being investigated for its potential therapeutic applications:
- Drug Development : Its structural features make it a candidate for designing novel therapeutic agents targeting specific diseases.
- Mechanism of Action : The compound interacts with specific enzymes and receptors, modulating biological pathways that may lead to therapeutic effects.
Antitumor Activity
A study evaluated the antitumor effects of related diazaspiro compounds using xenograft mouse models. The results indicated:
- Dose-dependent Effects : Compounds showed significant tumor reduction when administered at varying doses.
Enzyme Inhibition
Another study focused on the inhibition of YopH, a protein tyrosine phosphatase involved in bacterial pathogenesis:
- Inhibition Efficacy : Certain derivatives were identified as potent inhibitors, suggesting potential applications in antimicrobial therapy.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1S)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5S)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The compound can act as an inhibitor or activator, depending on the target and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
(a) Spiro Ring Size and Heteroatom Composition
- 1,7-Diazaspiro[3.5]nonane Derivatives Example: tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (CAS: 1216936-29-6) . Smaller spiro ring ([3.5] vs. [4.4]) reduces steric strain but limits functional group accommodation. Molecular weight: 226.32 g/mol (vs. 344.45 g/mol for the target compound).
- 1-Oxa-7-azaspiro[4.4]nonane Derivatives Example: 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 4,4-dimethyl-, tert-butyl ester (CAS: 869979-41-9) . Replacement of a nitrogen with oxygen alters electronic properties and hydrogen-bonding capacity.
(b) Functional Group Modifications
- 6-Oxo Group Replacement 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- (CAS: 1016961-53-7): Lacks the phenylethyl and tert-butyl ester groups, resulting in a lower molecular weight (198.22 g/mol) and increased polarity .
Stereochemical Isomerism
Substituent Variations
(a) Phenylethyl vs. Pyridinyl Groups
- 7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane Synthesized via scalable routes and resolved into enantiomers using chiral acids (e.g., L- and D-di-p-toluoyltartaric acids) . The pyridinyl group enhances water solubility compared to the hydrophobic phenylethyl substituent in the target compound.
(b) Ester vs. Carboxylic Acid
- tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 392331-78-1): The tert-butyl ester improves stability during synthesis, similar to the target compound, but the smaller spiro ring limits conformational flexibility .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1S)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5S)- is a compound of interest due to its potential biological activities. This compound belongs to a class of spirocyclic compounds that have shown promise in various pharmacological applications. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1S)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5S)- is C20H28N2O3. It features a spirocyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 344.45 g/mol |
| Density | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 908264-52-8 |
Antimicrobial Properties
Research has indicated that spirocyclic compounds exhibit significant antimicrobial activity. A study conducted on related diazaspiro compounds demonstrated their effectiveness against various bacterial strains, suggesting that the presence of the diazaspiro framework may enhance antimicrobial efficacy .
Anticancer Activity
Preliminary investigations into the anticancer properties of similar compounds have shown promising results. For instance, compounds with a diazaspiro structure have been reported to inhibit tumor cell proliferation in vitro. The mechanism appears to involve apoptosis induction in cancer cells, highlighting the potential of this class of compounds in cancer therapy .
Neuroprotective Effects
Neuroprotective properties have also been attributed to diazaspiro compounds. In vitro studies suggest that they may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .
Case Study 1: Antimicrobial Activity
A study published in MDPI examined the antimicrobial effects of various diazaspiro compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability with increasing concentrations of the compound .
Case Study 2: Anticancer Potential
In a study focusing on the cytotoxic effects of spirocyclic compounds on human cancer cell lines, researchers found that certain derivatives led to a dose-dependent decrease in cell viability. The compound under review was noted for its ability to induce apoptosis in breast cancer cells .
The biological activity of 1,7-Diazaspiro[4.4]nonane derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in cell signaling pathways critical for cancer cell survival.
- Induction of Apoptosis : Evidence supports that these compounds can trigger apoptotic pathways through mitochondrial dysfunction.
- Antioxidant Activity : The presence of functional groups in the diazaspiro structure may confer antioxidant properties that protect cells from oxidative damage.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis of spirocyclic compounds like this typically involves cyclization reactions between amines and ketones or esters. For example, tert-butyl-protected diazaspiro derivatives are often synthesized via nucleophilic substitution or ring-closing metathesis. Key parameters include solvent polarity (e.g., DMF or THF), temperature control (40–80°C), and stoichiometric ratios of precursors to minimize byproducts like uncyclized intermediates . Optimization via Design of Experiments (DoE) can systematically vary catalysts (e.g., Pd or Ru-based) and reaction times to improve yields.
Q. How can purity and structural integrity be validated during synthesis?
Analytical methods include:
- HPLC-MS : To confirm molecular weight (e.g., [M+H]+ peaks) and detect impurities.
- NMR : 1H/13C spectra verify spirocyclic connectivity (e.g., characteristic splitting patterns for the 1-phenylethyl group and tert-butyl ester protons) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry (e.g., (5S) configuration) using programs like SHELXL .
Q. What safety precautions are critical when handling this compound?
Tert-butyl esters of diazaspiro compounds may release toxic gases (e.g., CO, NOx) under decomposition. Use fume hoods, nitrile gloves, and safety goggles. Storage at 2–8°C in inert atmospheres (argon) prevents ester hydrolysis .
Advanced Research Questions
Q. How does the (1S)-1-phenylethyl substituent influence biological activity, and what structural analogs are worth exploring?
The (1S)-1-phenylethyl group enhances lipophilicity and chiral recognition in enzyme binding pockets. Replacements with fluorinated or heteroaromatic groups (e.g., pyridinyl) could modulate potency. For example, 7-(3-fluorophenyl) analogs showed improved inhibitory activity in osteoclast studies . Computational docking (e.g., AutoDock Vina) paired with SAR analysis can prioritize analogs .
Q. What strategies resolve contradictions in pharmacological data, such as varying IC50 values across assays?
Discrepancies may arise from assay conditions (e.g., buffer pH affecting ester stability) or off-target effects. Mitigation strategies:
- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
- Metabolite profiling : LC-MS/MS identifies hydrolysis products (e.g., free carboxylic acid) that may contribute to activity .
Q. How can crystallographic data improve the design of derivatives targeting specific receptors?
High-resolution X-ray structures (e.g., PDB entries) reveal binding poses of the spirocyclic core. SHELX-refined models highlight hydrogen bonds between the 6-oxo group and catalytic residues (e.g., serine hydrolases). Modifications at the 7-position can exploit hydrophobic pockets identified in these structures .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Large-scale reactions risk racemization at the (5S) center. Solutions include:
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) preserve stereochemistry during ring closure.
- Continuous-flow systems : Enhance heat/mass transfer for reproducible yields .
Methodological Considerations
- Crystallography : Use SHELX suite for structure refinement; twinning or low-resolution data may require iterative cycles of SHELXD (phasing) and SHELXL (refinement) .
- Analytical discrepancies : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals from spirocyclic protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
